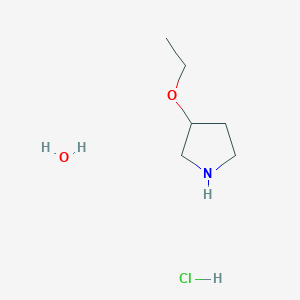

3-Ethoxypyrrolidine hydrochloride hydrate

描述

Contextualization of Pyrrolidine (B122466) Scaffolds within Contemporary Organic Synthesis

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a foundational structure in a vast number of biologically active molecules, including alkaloids, vitamins, and hormones. frontiersin.orgmdpi.com This scaffold is one of the most prevalent heterocyclic fragments found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The significance of the pyrrolidine motif is attributed to several key characteristics. Its saturated, non-planar nature provides a three-dimensional (3D) geometry that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. nih.govdntb.gov.ua This 3D coverage is crucial for establishing precise interactions with biological targets like proteins and enzymes. dntb.gov.ua

Furthermore, the pyrrolidine ring often contains one or more chiral centers, contributing to the stereochemistry of a molecule. dntb.gov.uaresearchgate.net This is of paramount importance in drug design, as different stereoisomers of a compound can exhibit vastly different biological activities and potencies due to the specific three-dimensional arrangement required for binding to enantioselective proteins. nih.govresearchgate.net The nitrogen atom within the ring also imparts basicity and serves as a key point for chemical modification, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at this position. nih.gov Consequently, pyrrolidine derivatives are not only integral to drug discovery but are also widely used as organocatalysts and chiral controllers in asymmetric synthesis. nih.gov

Significance of 3-Ethoxypyrrolidine (B1592003) Hydrochloride Hydrate (B1144303) as a Multifunctional Synthetic Precursor

3-Ethoxypyrrolidine hydrochloride hydrate is a specialized building block that offers several strategic advantages for synthetic chemists. The "3-ethoxy" substitution on the pyrrolidine ring provides a handle for further functionalization, while the secondary amine is protected in its hydrochloride salt form, allowing for selective reactions at other positions. This hydrochloride hydrate form enhances the compound's stability and handling properties.

The true value of this precursor lies in its multifunctionality. The ethoxy group at the C-3 position can be a precursor to a hydroxyl group via ether cleavage, leading to the synthesis of 3-hydroxypyrrolidine derivatives. These polyhydroxylated pyrrolidines, also known as aza-sugars, are of significant interest as they can mimic the transition state of carbohydrate-processing enzymes and have shown potential as inhibitors of enzymes like α-glucosidase and aldose reductase. frontiersin.orgnih.gov Structural modifications at the 3rd position of the pyrrolidine ring, along with substitutions at the N1 and 5th positions, present considerable opportunities for optimizing biological activity and improving target-specific interactions. tandfonline.com The secondary amine, once deprotected from its salt form, is nucleophilic and can be readily modified through reactions such as acylation, alkylation, or arylation, allowing for the introduction of a wide array of substituents and the construction of diverse chemical libraries for high-throughput screening. lifechemicals.com

Evolution of Research Interest and Strategic Importance in Heterocyclic Chemistry

Heterocyclic chemistry has been a cornerstone of organic synthesis for over two centuries, continuously evolving with the advent of new technologies and synthetic methodologies. mdpi.com A major trend in recent decades has been the shift towards creating molecules with greater three-dimensional complexity, an approach often termed "escaping from flatland." digitellinc.com This move is a direct response to the observation that molecules with higher sp3-hybridized carbon content and more chiral centers often have greater clinical success. nih.gov Saturated heterocycles like pyrrolidine are central to this strategy. dntb.gov.ua

Research interest has progressively focused on the development of efficient and stereoselective methods for synthesizing functionalized heterocycles. mdpi.com The strategic importance of precursors like this compound has grown in this context. It provides a readily available, functionalized, and stereochemically defined scaffold that can be elaborated into more complex and diverse structures. Modern synthetic methods, including transition metal-catalyzed cross-coupling reactions and other catalytic C-H functionalization techniques, have revolutionized the ability to modify such heterocyclic cores. nih.govresearchgate.netnumberanalytics.com These advanced methods allow chemists to introduce functional groups with high precision and efficiency, often under milder conditions and with less waste, aligning with the principles of green chemistry. numberanalytics.comnumberanalytics.com The availability of versatile building blocks is critical to leveraging these powerful new reactions, enabling the rapid generation of novel compounds for evaluation in drug discovery and materials science. lifechemicals.comnumberanalytics.com

Structure

3D Structure of Parent

属性

IUPAC Name |

3-ethoxypyrrolidine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH.H2O/c1-2-8-6-3-4-7-5-6;;/h6-7H,2-5H2,1H3;1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMAFDIYYFJBRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCNC1.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethoxypyrrolidine Hydrochloride Hydrate

Diverse Synthetic Pathways to the 3-Ethoxypyrrolidine (B1592003) Core

The construction of the 3-substituted pyrrolidine (B122466) framework, the central structure of 3-Ethoxypyrrolidine, can be achieved through a variety of synthetic strategies. These methods range from the formation of the heterocyclic ring from acyclic precursors to the modification of existing chiral pool materials.

Alkylation-Based Strategies for Pyrrolidine Ring Formation

Alkylation reactions are a cornerstone in the synthesis of the pyrrolidine ring. One prominent strategy involves the asymmetric allylic alkylation of an imide, which establishes a key stereogenic center. This can be followed by a reduction and a subsequent stereospecific ring contraction to yield the desired chiral 2,2-disubstituted pyrrolidine. nih.gov While this particular method focuses on 2,2-disubstitution, the principles of using catalytic, enantioselective alkylation to set stereochemistry are broadly applicable. nih.gov

Another powerful approach is the intramolecular amination of organoboronates, which can produce pyrrolidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org Furthermore, the pyrrolidine ring can be constructed via the N-heterocyclization of primary amines with diols, catalyzed by an Iridium complex, offering a direct route to five-membered cyclic amines. organic-chemistry.org Alkylation of N-protected proline derivatives is also a common and effective method for introducing substituents onto a pre-existing pyrrolidine ring. nih.gov

Enantioselective Approaches to Chiral 3-Ethoxypyrrolidine Isomers

Given the importance of chirality in pharmaceutical compounds, enantioselective synthesis is paramount. A highly effective method for accessing chiral pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.org This atom-economical reaction is highly stereo- and regioselective and can generate multiple new stereocenters in a single step. mappingignorance.org The choice of metal catalyst, such as Copper(I) or Silver(I), can direct the reaction towards either the exo or endo adduct with high stereoselectivity. mappingignorance.org

The synthesis of specific enantiomers, such as (S)-3-hydroxypyrrolidine (a direct precursor to 3-ethoxypyrrolidine), can be achieved from chiral pool starting materials. For instance, one route starts with (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, where the stereochemistry at the C3 position is inverted using a Mitsunobu reaction. google.com Subsequent removal of the protecting group yields the desired (S)-enantiomer. google.com Other approaches utilize naturally occurring chiral compounds like malic acid or glutamic acid as starting points. google.com The development of pyrrolidines with multiple stereogenic centers, including quaternary centers, is an area of active research, further expanding the accessible chemical space for drug discovery. nih.gov

Multistep Synthetic Routes and Optimization Techniques

The synthesis of 3-Ethoxypyrrolidine hydrochloride hydrate (B1144303) is inherently a multistep process. A plausible route involves the initial synthesis of a chiral 3-hydroxypyrrolidine precursor, followed by etherification to install the ethoxy group, and finally, conversion to the hydrochloride hydrate salt. The synthesis of the precursor itself can involve several steps, such as the reduction of a nitrile group followed by an in situ intramolecular cyclization. google.com

Catalytic Systems in 3-Ethoxypyrrolidine Synthesis

Catalysis is fundamental to the modern synthesis of pyrrolidines, enabling reactions that are otherwise difficult or impossible and providing crucial control over stereochemistry and efficiency. organic-chemistry.org

Metal-Catalyzed Processes for Stereocontrol and Efficiency

A wide array of metals are used to catalyze various transformations in pyrrolidine synthesis. Palladium catalysis is particularly notable for the hydroarylation of pyrrolines to generate 3-aryl pyrrolidines, demonstrating a powerful method for C-C bond formation at the 3-position. nih.govresearchgate.netnih.gov While N-acyl pyrrolines typically yield arylated alkene products, N-alkyl pyrrolines undergo hydroarylation to give the saturated pyrrolidine ring. researchgate.netnih.gov

Other metals also play key roles:

Copper(I) salts are effective in catalyzing three-component assembly reactions between diazo esters, imines, and alkenes to form substituted pyrrolidines. capes.gov.brnih.gov

Cobalt and Nickel catalysts can be used to tune the regio- and enantioselective hydroalkylation of 3-pyrrolines, yielding either C2- or C3-alkylated pyrrolidines, respectively. organic-chemistry.org

Rhodium complexes can catalyze the oxygenative carbofunctionalization of terminal alkynes to produce cyclic carboxylic acid derivatives, which can be precursors to pyrrolidines. organic-chemistry.org

Iridium catalysts enable the annulation of racemic diols and primary amines to directly form enantioenriched pyrrolidines. organic-chemistry.org

These metal-catalyzed processes are essential for building the pyrrolidine core with high levels of control and efficiency. researchgate.net

| Metal Catalyst | Reaction Type | Key Outcome | Reference |

|---|---|---|---|

| Palladium (Pd) | Hydroarylation of Pyrrolines | Synthesis of 3-Aryl Pyrrolidines | nih.gov, researchgate.net, nih.gov |

| Copper (Cu) | Three-Component Assembly | Formation of Substituted Pyrrolidines | capes.gov.br, nih.gov |

| Cobalt (Co) | Hydroalkylation of 3-Pyrrolines | Chiral C2-Alkylated Pyrrolidines | organic-chemistry.org |

| Nickel (Ni) | Hydroalkylation of 3-Pyrrolines | Chiral C3-Alkylated Pyrrolidines | organic-chemistry.org |

| Iridium (Ir) | Borrowing Hydrogen Annulation | Enantioenriched Pyrrolidines from Diols/Amines | organic-chemistry.org |

Biocatalytic Approaches in Asymmetric Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis for producing enantiomerically pure compounds. nih.gov Enzymes, such as lipases, are particularly useful for the kinetic resolution of racemic mixtures. nih.gov For instance, lipase (B570770) from Pseudomonas fluorescens, immobilized on silica (B1680970) nanoparticles, has been used for the kinetic resolution of a racemic precursor, 3-hydroxy-3-phenylpropanonitrile, via transesterification. nih.govnih.gov This enzymatic process allows for the separation of enantiomers, a crucial step in synthesizing chiral drugs. nih.gov The efficiency and stability of these biocatalysts can be further enhanced by the use of ionic liquids as additives. nih.govnih.gov Such biocatalytic methods are highly valuable for producing the specific stereoisomers of pyrrolidine derivatives required for pharmaceutical applications. researchgate.netnih.gov

Green Chemistry Principles Applied to Synthesis Protocols

The synthesis of specialized chemical compounds, such as 3-Ethoxypyrrolidine hydrochloride hydrate, is increasingly being scrutinized through the lens of green chemistry. This approach to chemical synthesis and process development aims to minimize the environmental impact and enhance the sustainability of chemical manufacturing. The core principles of green chemistry, including the use of safer solvents, maximization of atom economy, and improvement of energy efficiency, are pivotal in developing advanced synthetic methodologies. By integrating these principles, chemists can design more benign and efficient routes to complex molecules, reducing waste and potential hazards associated with chemical production. The application of these principles to the synthesis of pyrrolidine derivatives is an active area of research, driven by the prevalence of the pyrrolidine motif in pharmaceuticals and other bioactive compounds.

Solvent Selection and Recovery in Pyrrolidine Derivatives Synthesis

The choice of solvent is a critical factor in the environmental footprint of a synthetic process, as solvents often constitute the largest mass component of a reaction mixture and are a major contributor to waste. acs.org In the context of pyrrolidine derivative synthesis, the move towards greener solvents is essential for sustainable production. Traditional solvents like N,N-dimethylformamide (DMF) are effective but pose significant health and environmental risks. nih.gov Research into alternatives has identified several greener options that are viable for syntheses involving pyrrolidine structures. acs.org

The ideal green solvent should not only be effective in dissolving reactants and facilitating the reaction but also be non-toxic, biodegradable, and easily recoverable for reuse. acs.org For instance, in solid-phase peptide synthesis (SPPS), which often involves pyrrolidine-containing amino acids, solvents like N-octyl pyrrolidone (NOP) have been investigated as greener alternatives to DMF. nih.gov NOP, when mixed with dimethyl carbonate (DMC), has shown comparable performance with the added benefit of being more easily recovered through distillation. nih.gov The use of biosourced solvents, derived from renewable feedstocks, is another promising avenue. For example, a highly sustainable route to certain pyrrolidone derivatives has been developed using levulinic acid, which is derived from biomass, in a solvent-free reaction, highlighting the potential to eliminate solvent use altogether in some cases. rsc.org

The selection of a solvent can be guided by various solvent selection guides that rank solvents based on a range of environmental, health, and safety (EHS) criteria. These guides can assist chemists in making more informed decisions at the process design stage.

| Solvent | Key Green Chemistry Considerations | Potential Application in Pyrrolidine Synthesis | Source |

|---|---|---|---|

| Water | Non-toxic, non-flammable, readily available. Can promote certain reactions through hydrophobic effects. | "On-water" synthesis of γ-nitroketones using proline-based catalysts. mdpi.com | mdpi.com |

| Ethanol | Bio-based, low toxicity, biodegradable. | Solvent for multicomponent reactions to produce 5-oxo-2-pyrrolidine carboxamide derivatives. tandfonline.com | tandfonline.com |

| N-Octyl Pyrrolidone (NOP) | Higher boiling point and lower volatility than DMF, enabling easier recovery. | Alternative to DMF in solid-phase peptide synthesis (SPPS) involving pyrrolidine moieties. nih.gov | nih.gov |

| Dimethyl Carbonate (DMC) | Low toxicity, biodegradable, can be used as a reactant and a solvent. | Used in a mixture with NOP to reduce viscosity in automated SPPS. nih.gov | nih.gov |

| Solvent-Free | Eliminates solvent waste, can lead to higher reaction rates and easier purification. | Synthesis of 5-methylpyrrolidone derivatives from levulinic acid. rsc.org Asymmetric aldol (B89426) reactions using low catalyst loading. mdpi.com | rsc.orgmdpi.com |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. jocpr.com

In the synthesis of complex molecules like this compound, designing reaction pathways with high atom economy is a key goal. This can be achieved by prioritizing certain types of reactions over others. For instance, addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. nih.gov The synthesis of the pyrrolidine ring itself can be achieved through highly atom-economical [3+2] dipolar cycloadditions of azomethine ylides. acs.org

The following table provides a hypothetical comparison of the atom economy for different synthetic approaches to a generic 3-alkoxypyrrolidine, illustrating the impact of reaction type on this key green chemistry metric.

| Synthetic Approach | Reaction Type | Theoretical Atom Economy (%) | Key Considerations | Source |

|---|---|---|---|---|

| [3+2] Cycloaddition | Cycloaddition | ~100% | Highly efficient in forming the pyrrolidine ring. Can be stereoselective. | acs.org |

| Reductive Amination of a 4-alkoxy-γ-ketoester | Reductive Amination | <100% | Generates water as a byproduct. Often requires a stoichiometric reducing agent. | General Organic Chemistry Principle |

| Nucleophilic Substitution on a 3-hydroxypyrrolidine derivative | Substitution | <100% | Generates a leaving group salt as a byproduct. | General Organic Chemistry Principle |

| Catalytic C-H Amination | C-H Functionalization | High | Directly forms the C-N bond, often with high atom economy. Biocatalytic options are being developed. nih.govescholarship.orgacs.orgcaltech.edu | nih.govescholarship.orgacs.orgcaltech.edu |

Chemical Reactivity and Transformation Mechanisms of 3 Ethoxypyrrolidine Hydrochloride Hydrate

Mechanistic Elucidation of Reactions Involving the Pyrrolidine (B122466) Moiety

The pyrrolidine moiety, a five-membered saturated nitrogen-containing heterocycle, is the primary site of reactivity in 3-ethoxypyrrolidine (B1592003) hydrochloride hydrate (B1144303). libretexts.org Its chemical transformations are largely centered around the nucleophilic character of the secondary amine.

The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with a variety of electrophiles. libretexts.org This fundamental reactivity allows for the facile synthesis of a wide array of N-substituted pyrrolidine derivatives.

N-Acylation: A common transformation is the N-acylation, which involves the reaction of the pyrrolidine nitrogen with an acylating agent, such as an acyl chloride or anhydride. The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org Subsequent elimination of the leaving group (e.g., chloride) results in the formation of an N-acylpyrrolidine derivative. chemguide.co.ukchemguide.co.uk

N-Alkylation: Similarly, the pyrrolidine nitrogen can undergo N-alkylation with alkyl halides. This reaction typically follows an SN2 pathway, where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. youtube.com

The pyrrolidine ring itself is generally resistant to nucleophilic attack unless activated by specific functional groups. However, the introduction of substituents can create electrophilic centers. For instance, the carbon atoms adjacent to the nitrogen can be rendered electrophilic under certain conditions, enabling functionalization at these positions. nih.gov Computational studies on substituted thiophenes reacting with pyrrolidine show that the reaction proceeds via a stepwise addition-elimination pathway, highlighting the nucleophilic character of the pyrrolidine. nih.gov

The presence of the hydrochloride salt significantly influences the reactivity of the pyrrolidine moiety. In 3-ethoxypyrrolidine hydrochloride hydrate, the nitrogen atom is protonated, forming a pyrrolidinium (B1226570) chloride. This protonation neutralizes the nucleophilicity of the nitrogen atom, effectively "protecting" it from reacting with electrophiles.

To engage the pyrrolidine in a nucleophilic reaction, the free base must be generated, typically by treatment with a suitable base to deprotonate the nitrogen. The choice of base and reaction conditions is crucial to control the extent of deprotonation and, consequently, the rate and outcome of the subsequent reaction.

In some catalytic processes, the pyrrolidinium ion can act as a proton donor, facilitating proton transfer steps that may be rate-limiting in a reaction sequence. The equilibrium between the protonated (pyrrolidinium) and deprotonated (pyrrolidine) forms can be exploited to control the reaction pathway and selectivity.

Stereochemical Aspects of Chemical Transformations

The stereochemistry of reactions involving 3-ethoxypyrrolidine is a critical consideration, particularly when new stereocenters are formed. The existing stereocenter at the 3-position, bearing the ethoxy group, can influence the stereochemical outcome of subsequent transformations.

When reacting a chiral molecule like 3-ethoxypyrrolidine with another prochiral reactant, the formation of diastereomers is possible. The inherent chirality of the starting material can direct the approach of the incoming reagent, leading to a preferential formation of one diastereomer over the other. This phenomenon, known as diastereoselectivity, is a cornerstone of stereoselective synthesis. mdpi.com

For instance, in the synthesis of polysubstituted pyrrolidines, the existing stereocenters on the pyrrolidine ring can dictate the stereochemistry of newly formed chiral centers. researchgate.net The synthesis of pyrrolidine derivatives from acyclic precursors often faces challenges in controlling enantioselectivity, making the use of chiral templates like substituted pyrrolidines advantageous. mdpi.com

Enantioselective reactions, which favor the formation of one enantiomer over the other, often employ chiral catalysts or auxiliaries to control the stereochemical outcome. rsc.orgnih.gov In the context of 3-ethoxypyrrolidine, derivatization with a chiral reagent can be used to separate enantiomers or to introduce a new stereocenter with a high degree of enantiomeric excess. nih.gov

The ratio of products in a chemical reaction can be governed by either kinetic or thermodynamic control. dalalinstitute.comwikipedia.orglibretexts.orglibretexts.orgopenstax.org

Kinetic Control: Under kinetically controlled conditions (typically at lower temperatures and shorter reaction times), the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. dalalinstitute.comlibretexts.org

Thermodynamic Control: Under thermodynamically controlled conditions (typically at higher temperatures and longer reaction times, allowing for equilibrium to be established), the major product is the most stable one, i.e., the one with the lowest Gibbs free energy. dalalinstitute.comwikipedia.orgopenstax.org

In the context of reactions involving 3-ethoxypyrrolidine, the formation of different stereoisomers or constitutional isomers can be influenced by the reaction conditions. For example, in the acylation or alkylation of the pyrrolidine nitrogen, the initial product formed might be the kinetic product. However, if the reaction is reversible, prolonged reaction times or higher temperatures could lead to the formation of the more thermodynamically stable product. The interplay between the steric and electronic effects of the ethoxy group and the incoming electrophile will determine the relative energies of the transition states and products, thereby influencing the product distribution under kinetic versus thermodynamic control.

Derivatization Strategies for Functional Group Diversification

The functional groups present in this compound—the secondary amine and the ether—provide handles for a variety of derivatization strategies aimed at diversifying the molecular structure. Derivatization is often employed to modify the physicochemical properties of a molecule or to introduce new functionalities for further reactions. libretexts.orggoogle.com

N-Functionalization: As discussed previously, the nitrogen atom is readily functionalized through acylation and alkylation reactions to introduce a wide range of substituents. This is a common strategy to build molecular complexity and to modulate the biological activity of pyrrolidine-containing compounds.

Ether Cleavage: The ethoxy group at the 3-position can potentially be cleaved under harsh acidic conditions (e.g., using HBr or HI) to yield the corresponding 3-hydroxypyrrolidine derivative. This transformation would unmask a hydroxyl group, which can then be further functionalized through esterification, etherification, or oxidation.

Applications in Complex Organic and Pharmaceutical Synthesis

Role as a Chiral Building Block in Asymmetric Construction

The inherent chirality of 3-Ethoxypyrrolidine (B1592003) hydrochloride hydrate (B1144303) makes it a valuable component of the "chiral pool," which comprises readily available, enantiomerically pure compounds derived from natural sources. youtube.comyoutube.com The use of such chiral building blocks is a cornerstone of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. youtube.comyoutube.commasterorganicchemistry.com The stereocenter at the C3 position of the pyrrolidine (B122466) ring allows for the transfer of chirality to new molecules, influencing the stereochemical outcome of reactions and enabling the synthesis of enantiomerically pure target compounds. youtube.com

The presence of a pre-existing chiral center in a starting material can direct the formation of new stereocenters in a predictable manner, a concept known as chiral induction. youtube.com This is particularly crucial in pharmaceutical chemistry, where the biological activity of a drug molecule is often dependent on its specific stereochemistry. nih.govspectrumchemical.com

Table 1: Key Concepts in Asymmetric Synthesis

| Term | Description | Relevance to 3-Ethoxypyrrolidine |

| Chiral Pool Synthesis | A strategy that utilizes readily available, enantiopure compounds from nature as starting materials for the synthesis of other chiral compounds. youtube.comyoutube.com | 3-Ethoxypyrrolidine, as a chiral molecule, can be a valuable constituent of the chiral pool. |

| Asymmetric Synthesis | The synthesis of a chiral compound in which the stereoisomers are formed in unequal amounts. youtube.comyoutube.commasterorganicchemistry.com | The chirality of 3-Ethoxypyrrolidine can be exploited to achieve asymmetric transformations. |

| Chiral Building Block | An enantiomerically enriched molecule that can be incorporated into a larger structure, transferring its chirality. sigmaaldrich.comalfa-chemistry.commoldb.comnih.gov | 3-Ethoxypyrrolidine serves as a chiral building block for the synthesis of complex, stereodefined molecules. |

Precursor in the Synthesis of Advanced Heterocyclic Systems

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and 3-Ethoxypyrrolidine hydrochloride hydrate serves as an excellent starting material for the synthesis of more complex heterocyclic systems. mdpi.comsci-hub.seresearchgate.net

The secondary amine of the pyrrolidine ring provides a reactive handle for various chemical modifications, allowing for the introduction of a wide range of substituents at the N1 position. Furthermore, the ethoxy group at the C3 position can be a site for further functionalization or can influence the reactivity and conformation of the ring.

Palladium-catalyzed cross-coupling reactions, such as the hydroarylation of pyrrolines, have proven effective for the synthesis of 3-aryl pyrrolidines. mdpi.comnih.govdiva-portal.org While these methods often start from pyrroline (B1223166) precursors, the underlying principle of functionalizing the C3 position is highly relevant. The resulting 3-substituted pyrrolidines are valuable pharmacophores found in a variety of biologically active compounds. mdpi.comresearchgate.netnih.gov

The pyrrolidine scaffold can be elaborated into more complex polycyclic systems, including fused and bridged ring architectures. These three-dimensional structures are of great interest in drug discovery as they can provide access to novel chemical space and lead to compounds with improved pharmacological properties. nih.govgla.ac.ukyoutube.commdpi.com

Fused ring systems are formed when two rings share two adjacent atoms. mdpi.com Strategies to construct fused pyrrolidine systems often involve intramolecular cyclization reactions where a substituent on the pyrrolidine ring reacts with another part of the molecule to form a new ring. For instance, a side chain attached to the nitrogen or the C3 position of the pyrrolidine could be designed to undergo a ring-closing reaction, leading to a fused bicyclic structure. Cycloaddition reactions are also a powerful tool for the construction of fused ring systems. gla.ac.uk

Bridged ring systems are characterized by two non-adjacent shared atoms, known as bridgehead atoms. mdpi.com The synthesis of bridged systems often involves more complex intramolecular bond formations, such as ring-closing metathesis or intramolecular alkylations, to connect non-adjacent positions of the pyrrolidine ring. nih.govyoutube.com The resulting rigid structures can hold appended functional groups in well-defined spatial orientations, which is advantageous for optimizing interactions with biological targets. mdpi.com

Table 2: Bicyclic Ring Systems

| Ring System | Description | General Synthetic Approach |

| Fused | Two rings share two adjacent atoms. mdpi.com | Intramolecular cyclizations, cycloaddition reactions. gla.ac.uk |

| Bridged | Two rings share two non-adjacent atoms. mdpi.com | Intramolecular bond formations connecting non-adjacent atoms. nih.govyoutube.com |

Strategic Intermediate in Pharmaceutical Scaffold Design

The pyrrolidine motif is a key component in numerous approved drugs and clinical candidates, making this compound a valuable intermediate for the design and synthesis of new pharmaceutical agents. nih.govspectrumchemical.comsci-hub.se

The incorporation of the 3-Ethoxypyrrolidine moiety into larger molecules can significantly influence their physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The non-planar, sp3-rich nature of the pyrrolidine ring is a desirable feature in modern drug discovery, as it can lead to improved binding affinity and selectivity for biological targets. nih.gov

The 3-ethoxy group can participate in hydrogen bonding interactions with protein targets, and its stereochemistry can be crucial for achieving the desired biological activity. The pyrrolidine nitrogen can be functionalized to introduce various pharmacophoric groups, allowing for the systematic exploration of structure-activity relationships (SAR) during lead optimization. nih.govnih.gov

Several synthetic strategies can be employed to incorporate the 3-Ethoxypyrrolidine moiety into target molecules. One common approach is nucleophilic substitution, where the secondary amine of 3-Ethoxypyrrolidine acts as a nucleophile to react with an electrophilic partner, forming a new carbon-nitrogen bond. This is a straightforward method for attaching the pyrrolidine ring to a larger scaffold.

Amide bond formation is another widely used strategy. The pyrrolidine nitrogen can be acylated with carboxylic acids, acid chlorides, or activated esters to form amide linkages. This is a key reaction in the synthesis of many peptide and non-peptide-based pharmaceuticals.

Reductive amination is also a powerful tool for incorporating the 3-Ethoxypyrrolidine unit. This reaction involves the condensation of the pyrrolidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding amine. This method allows for the formation of a new carbon-nitrogen bond and the introduction of additional diversity into the final molecule.

Advanced Spectroscopic and Analytical Characterization in Research Context

High-Resolution NMR Spectroscopy for Complex Structural and Stereochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 3-Ethoxypyrrolidine (B1592003) hydrochloride hydrate (B1144303), both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign every proton and carbon atom, elucidate connectivity, and confirm stereochemistry.

In ¹H NMR, the chemical shift (δ) of each proton signal provides information about its electronic environment. The protons of the ethoxy group (CH₃ and OCH₂) and the pyrrolidine (B122466) ring would exhibit distinct chemical shifts. The integration of these signals corresponds to the number of protons, while the splitting patterns (multiplicity), governed by coupling constants (J), reveal the number of adjacent protons, helping to establish the connectivity of the atoms. The presence of the hydrochloride salt and the hydrate form can influence the chemical shifts, particularly for protons near the nitrogen atom and any exchangeable protons (N-H and H₂O).

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and bonding environment. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for definitively linking protons to their directly attached carbons and to carbons two or three bonds away, respectively. This allows for the complete and unambiguous assignment of the molecular skeleton. In cases of complex stereochemistry, Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of protons, aiding in the assignment of relative stereochemistry at the C3 chiral center.

Illustrative ¹H and ¹³C NMR Data for 3-Ethoxypyrrolidine hydrochloride hydrate

| Atom Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Pyrrolidine C2-H₂ | δ 3.2-3.4 ppm (m) | δ ~50-55 ppm |

| Pyrrolidine C3-H | δ 4.0-4.2 ppm (m) | δ ~75-80 ppm |

| Pyrrolidine C4-H₂ | δ 1.9-2.2 ppm (m) | δ ~30-35 ppm |

| Pyrrolidine C5-H₂ | δ 3.1-3.3 ppm (m) | δ ~50-55 ppm |

| Ethoxy O-CH₂ | δ 3.5-3.7 ppm (q) | δ ~65-70 ppm |

| Ethoxy CH₃ | δ 1.1-1.3 ppm (t) | δ ~15-20 ppm |

| Pyrrolidine N-H₂⁺ | δ 9.0-10.0 ppm (br s) | - |

| Hydrate H₂O | Variable (br s) | - |

Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. Multiplicity is denoted as s (singlet), t (triplet), q (quartet), m (multiplet), br s (broad singlet).

Infrared Spectroscopy for Functional Group Analysis in Synthetic Transformations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different bonds.

For this compound, IR spectroscopy would be used to confirm the presence of key functional groups. The broad absorption band in the 3200-3500 cm⁻¹ region is characteristic of the O-H stretching vibrations from the water of hydration and the N-H stretching of the secondary ammonium (B1175870) salt. The C-H stretching vibrations of the alkyl groups (pyrrolidine and ethoxy) would appear in the 2850-3000 cm⁻¹ range. A strong absorption band corresponding to the C-O-C ether linkage is expected around 1050-1150 cm⁻¹. The presence of the hydrochloride salt is further confirmed by the N-H bending vibrations, which typically appear in the 1500-1600 cm⁻¹ region. This technique is particularly useful during synthesis to monitor the progress of reactions, for instance, by observing the appearance or disappearance of specific functional group peaks.

Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Hydrate) | Stretching | 3200-3500 (broad) |

| N-H (Ammonium Salt) | Stretching | 3200-3500 (broad, overlaps with O-H) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| N-H (Ammonium Salt) | Bending | 1500-1600 |

| C-O (Ether) | Stretching | 1050-1150 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of the protonated parent molecule, [M+H]⁺, where M is the free base (3-ethoxypyrrolidine). This allows for the confirmation of its elemental formula (C₆H₁₄NO⁺). The presence of the chlorine atom in the hydrochloride salt would be evident from the isotopic pattern of the molecular ion in low-resolution MS, showing two peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. By analyzing the daughter ions formed upon fragmentation, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. Common fragmentation pathways for 3-ethoxypyrrolidine would include the loss of the ethoxy group, cleavage of the pyrrolidine ring, and other characteristic fragmentations.

Expected Mass Spectrometry Data for 3-Ethoxypyrrolidine

| Ion | Formula | Expected m/z | Description |

| [M+H]⁺ | C₆H₁₄NO⁺ | 116.1075 | Molecular ion (protonated free base) |

| [M-C₂H₅O]⁺ | C₄H₈N⁺ | 70.0657 | Loss of the ethoxy group |

| [C₂H₅O]⁺ | C₂H₅O⁺ | 45.0340 | Ethoxy fragment |

| [M+H-H₂O]⁺ | C₆H₁₂N⁺ | 98.0970 | Loss of water (from the protonated ether) |

Note: m/z values are for the monoisotopic mass.

X-ray Crystallography for Definitive Structural Elucidation and Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive evidence of molecular structure, including bond lengths, bond angles, and stereochemistry.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield an electron density map from which the exact position of each atom (including hydrogens, the chloride ion, and the water molecule) can be determined. This would unambiguously confirm the relative stereochemistry at the C3 position and reveal the preferred conformation of the pyrrolidine ring (e.g., envelope or twist). Furthermore, the crystal packing arrangement, including intermolecular interactions like hydrogen bonding between the ammonium group, the chloride ion, and the water of hydration, would be fully elucidated. This information is invaluable for understanding the solid-state properties of the compound. nih.gov

Crystallographic Parameters Determined by X-ray Analysis

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) to which the crystal belongs. |

| Space Group | The symmetry group of the crystal lattice and the repeating unit. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Hydrogen Bonding Network | The geometry and connectivity of intermolecular hydrogen bonds. |

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used in a research setting.

For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is a suitable method for purity analysis. The compound would be separated on a nonpolar stationary phase (like C18) using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a suitable buffer. A UV detector can be used if the molecule possesses a chromophore or, more generally, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. A validated HPLC method can quantify the purity of the compound, typically reported as a percentage of the main peak area relative to the total area of all peaks. This method is also crucial for identifying and quantifying any impurities or degradation products in stability studies.

Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | ELSD or CAD |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Computational and Theoretical Investigations of 3 Ethoxypyrrolidine Hydrochloride Hydrate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule at the electronic level. arabjchem.orgresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn allows for the prediction of a wide array of chemical and physical properties. researchgate.net

For 3-Ethoxypyrrolidine (B1592003) hydrochloride hydrate (B1144303), DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, could be employed to optimize the molecular geometry and compute fundamental electronic properties. arabjchem.orgnih.gov Key insights would include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. researchgate.net The MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, identifying likely sites for electrophilic and nucleophilic attack. For the protonated pyrrolidine (B122466) ring, a positive potential would be expected around the ammonium (B1175870) group, while the oxygen atom of the ethoxy group would exhibit a negative potential, indicating its role as a hydrogen bond acceptor.

These calculations can also predict spectroscopic properties. Theoretical vibrational frequencies from IR spectroscopy and chemical shifts from NMR spectroscopy can be calculated and compared with experimental data to confirm the structure and purity of the synthesized compound. nih.gov

Table 1: Hypothetical Electronic Properties of 3-Ethoxypyrrolidine Cation calculated by DFT (Note: This data is illustrative and based on typical values for similar organic molecules.)

| Property | Calculated Value | Significance |

| Energy of HOMO | -8.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| Energy of LUMO | 1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 9.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Molecular Electrostatic Potential | -0.05 to +0.15 a.u. | Reveals electron-rich (negative) and electron-poor (positive) regions, predicting sites for non-covalent interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape of flexible molecules and their interactions with the surrounding environment, such as solvent molecules. nih.govarxiv.org

For 3-Ethoxypyrrolidine hydrochloride hydrate, the five-membered pyrrolidine ring is not planar and can adopt various puckered conformations (e.g., envelope and twist forms). nih.gov The orientation of the ethoxy substituent can also vary. MD simulations in a box of explicit water molecules would reveal the preferred conformations of the 3-ethoxypyrrolidine cation in an aqueous solution, the dynamics of their interconversion, and the lifetimes of these states. researchgate.net

Furthermore, these simulations are invaluable for understanding the role of the hydrochloride and hydrate components. MD can model the hydration shell around the cation and the chloride anion, showing the specific hydrogen bonding networks between the compound and water molecules. researchgate.net It would be possible to calculate the radial distribution functions for water molecules around the key functional groups (the ammonium ion, the ether oxygen), providing a quantitative measure of the solvent structure. researchgate.net This information is crucial for understanding the compound's solubility and how it interacts in a biological or chemical system.

Table 2: Illustrative Conformational States of 3-Ethoxypyrrolidine from a Hypothetical MD Simulation (Note: This data is for illustrative purposes to demonstrate the output of an MD simulation.)

| Conformation of Pyrrolidine Ring | Ethoxy Group Orientation | Population (%) | Average Lifetime (ps) |

| Envelope (C2-endo) | Axial | 45 | 150 |

| Envelope (C2-endo) | Equatorial | 20 | 90 |

| Twist (T3) | Axial | 15 | 50 |

| Twist (T3) | Equatorial | 10 | 40 |

| Other | - | 10 | - |

Mechanistic Insights through Computational Transition State Modeling

Understanding how a chemical reaction occurs is fundamental to optimizing reaction conditions and improving yields. Computational transition state modeling is a powerful technique for elucidating reaction mechanisms by identifying the high-energy transition state structures that connect reactants to products. rsc.org The energy barrier (activation energy) associated with the transition state determines the rate of the reaction.

For the synthesis of 3-Ethoxypyrrolidine, computational modeling could be used to investigate various potential synthetic routes. For instance, if the synthesis involves the nucleophilic substitution of a 3-hydroxypyrrolidine derivative, calculations could model the reaction pathway, determining whether it proceeds via an SN1 or SN2 mechanism. Quantum chemical methods can calculate the geometries and energies of the reactants, products, and the transition state. researchgate.net

Recent advances have even led to the development of machine-learning models that can rapidly predict transition state structures, accelerating the process of mechanistic investigation. rsc.org By comparing the activation energies of different proposed pathways, chemists can predict which reaction is more likely to occur under a given set of conditions. For example, a study on the synthesis of pyrrolidinedione derivatives successfully used quantum chemical calculations to map out the entire reaction mechanism, including Michael addition, a Nef-type rearrangement, and cyclization, identifying the rate-limiting step. researchgate.netrsc.org This type of analysis would be directly applicable to understanding and optimizing the synthesis of this compound.

Rational Design of Synthetic Routes and Catalytic Systems via In Silico Methods

The predictive power of computational chemistry allows for the in silico (computer-based) design of novel synthetic strategies and catalysts before any experiments are conducted in the lab. rsc.org This approach saves significant time and resources by focusing experimental efforts on the most promising routes.

For this compound, computational methods could be used to screen potential catalysts for its synthesis. organic-chemistry.org For example, if the synthesis involves a cyclization reaction, different metal catalysts or organocatalysts could be modeled to determine which one would most effectively lower the activation energy of the key bond-forming step. tandfonline.comrsc.org Computational studies can help in understanding the role of the catalyst by modeling its interaction with the substrates and its effect on the transition state geometry and energy. nih.gov

Furthermore, in silico methods can aid in designing entirely new synthetic pathways. By calculating the thermodynamics and kinetics of various hypothetical reaction steps, a complete energy profile for a proposed synthesis can be constructed. researchgate.netrsc.org This allows researchers to identify potential thermodynamic sinks (undesired stable intermediates) or kinetically inaccessible steps (reactions with very high activation energies), enabling them to refine the synthetic plan. This rational design approach has been successfully applied to the synthesis of various pyrrolidine derivatives, demonstrating its utility in modern synthetic chemistry. nih.govnih.govrsc.org

Future Research Directions and Perspectives in 3 Ethoxypyrrolidine Hydrochloride Hydrate Chemistry

Development of More Sustainable and Efficient Synthetic Methodologies

The synthesis of pyrrolidine (B122466) derivatives has traditionally relied on established methods, often starting from proline or 4-hydroxyproline. mdpi.com Future efforts for 3-Ethoxypyrrolidine (B1592003) hydrochloride hydrate (B1144303) should prioritize the development of greener and more efficient synthetic routes. One promising avenue is the use of niobium(V) oxide (Nb2O5) as a water-tolerant, heterogeneous Lewis acid catalyst, which has shown success in the synthesis of cyclic imides from dicarboxylic acids and amines. dokumen.pubslideshare.net Such catalysts can facilitate easier separation and recycling, contributing to a more sustainable process.

Another approach involves leveraging iridium-catalyzed transfer hydrogenation for the reductive amination of diketones with anilines to produce N-aryl-substituted pyrrolidines. mdpi.com Adapting this methodology for the synthesis of 3-Ethoxypyrrolidine could offer a practical and efficient route with the potential for scalability and the use of water as a solvent. mdpi.com Furthermore, exploring one-pot syntheses, such as the transformation of Baylis-Hillman adducts into unsymmetrical disubstituted maleimide (B117702) frameworks, could provide novel and streamlined pathways to related pyrrolidine structures. dokumen.pubslideshare.net

Exploration of Unconventional Reactivity and Novel Transformations

Understanding the unique reactivity of the 3-ethoxy group on the pyrrolidine ring is crucial for unlocking new chemical transformations. Future research should investigate reactions that are less conventional for this scaffold. For instance, the exploration of rhodium-alkyl nitrene chemistry could enable remote C-H functionalization, leading to the synthesis of multisubstituted pyrrolidines with nonadjacent stereocenters. researchgate.net This could allow for the introduction of diverse functional groups at positions not easily accessible through traditional methods.

Additionally, investigating the regioselectivity of 1,3-dipolar cycloaddition reactions involving azomethine ylides generated from related structures could lead to the synthesis of novel spiro- and fused heterocyclic systems. researchgate.net The influence of the 3-ethoxy substituent on the stereochemical outcome of such reactions would be a key area of study.

Integration with Automated Synthesis and High-Throughput Screening Technologies

To accelerate the discovery of new applications for 3-Ethoxypyrrolidine hydrochloride hydrate and its analogs, integration with modern automation and screening technologies is essential. High-throughput screening (HTS) campaigns have been successfully employed for the discovery of pyrrolidine derivatives with specific biological activities. bohrium.com Future work should involve the design and synthesis of a library of compounds based on the 3-ethoxypyrrolidine scaffold.

Automated synthesis platforms can be utilized to rapidly generate these derivatives, which can then be subjected to HTS to identify hits for various biological targets or material properties. scribd.com Computational tools, such as CoMFA, CoMSIA, and HQSAR, can be used in conjunction with HTS to build structure-activity relationship (SAR) models. nih.govnih.gov These models can guide the design of new derivatives with enhanced potency and selectivity, as demonstrated in studies of pyrrolidine-based DPP-4 inhibitors. nih.gov

Discovery of Novel Applications Beyond Traditional Medicinal Chemistry

While pyrrolidine derivatives are prominent in medicinal chemistry, exploring applications for this compound in other fields is a key future direction. bohrium.com The unique physicochemical properties imparted by the ethoxy group could make this compound and its derivatives suitable for use in materials science. For example, their potential as highly surface-active amphiphiles could be investigated, drawing parallels from studies on succinimides derived from (3-perfluoroalkyl-2-iodoalkyl)succinic acid anhydrides. researchgate.net

Furthermore, the pyrrolidine scaffold can serve as a building block for novel organic materials with interesting photophysical properties. Research into the synthesis of new chromophores or ligands for metal complexes based on the 3-ethoxypyrrolidine structure could open up applications in optoelectronics or catalysis.

Advancements in Stereoselective Synthesis for Enhanced Enantiopurity

The stereochemistry of the pyrrolidine ring is often critical for its biological activity. mdpi.com Therefore, developing advanced stereoselective methods to synthesize enantiomerically pure 3-Ethoxypyrrolidine is of paramount importance. Asymmetric synthesis of enantiopure pyrrolidines has been achieved through strategies involving sequential C-H functionalizations. researchgate.net Applying such methods to the synthesis of 3-Ethoxypyrrolidine could provide access to specific enantiomers with high purity.

常见问题

Basic Research Questions

How can the hydrate form of 3-Ethoxypyrrolidine hydrochloride be experimentally characterized?

Methodological Answer:

To confirm the hydrate structure and stoichiometry, use X-ray powder diffraction (XRPD) to analyze crystalline patterns and compare them with known hydrate types (e.g., isolated, channel, or ion-coordinated hydrates) . Thermogravimetric analysis (TGA) can quantify water loss upon heating, distinguishing between bound and free water. For example, a 5% weight loss at 80–120°C may indicate monohydrate formation. Dynamic vapor sorption (DVS) further evaluates hygroscopicity under varying humidity. Cross-reference crystallographic data from the Cambridge Crystallographic Data Centre (CCDC) using codes like ANSFON or YILGAB for analogous hydrates .

What synthetic routes are recommended for preparing 3-Ethoxypyrrolidine hydrochloride hydrate with high purity?

Methodological Answer:

A common route involves nucleophilic substitution of pyrrolidine derivatives with ethylating agents (e.g., ethyl bromide) under anhydrous conditions. Purify the crude product via recrystallization in ethanol/water (3:1 v/v) to isolate the hydrate form . Monitor reaction progress using HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Ensure stoichiometric control of hydrochloric acid during salt formation to avoid excess acid, which may destabilize the hydrate .

What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Use closed systems or local exhaust ventilation to minimize inhalation risks . Wear nitrile gloves , safety goggles , and lab coats to prevent skin/eye contact . Store the compound in a desiccator at 2–8°C to prevent deliquescence. For spills, neutralize with sodium bicarbonate and dispose of waste per OSHA guidelines . Always review Safety Data Sheets (SDS) for region-specific hazards (e.g., GHS classification under Japan’s NITE standards) .

Advanced Research Questions

How does the hydrate form influence the compound’s stability and biological activity in vitro?

Methodological Answer:

Hydrate stability directly impacts dissolution rates and bioavailability. For example, channel hydrates (e.g., brucine hydrate) may exhibit faster dissolution than ion-coordinated hydrates . Test in vitro activity using cell viability assays (e.g., PrestoBlue for SKOV-3 ovarian cancer cells) with controlled humidity (40–60% RH) to prevent hydrate-anhydrate transitions during experiments. Compare IC50 values between hydrate and anhydrous forms to quantify activity differences .

How can researchers resolve contradictory data on the compound’s thermal stability across studies?

Methodological Answer:

Contradictions may arise from differing hydrate types or analytical conditions. Standardize testing using accelerated stability studies (40°C/75% RH for 3 months per ICH Q1A guidelines). Analyze degradation products via LC-MS to identify pathways (e.g., hydrolysis of the ethoxy group). Use Karl Fischer titration to verify water content pre- and post-study, ensuring consistency in hydrate stoichiometry .

What experimental design is optimal for studying the compound’s degradation in aqueous solutions?

Methodological Answer:

Design a forced degradation study with:

- Acidic/alkaline conditions : 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative stress : 3% H2O2 at 25°C for 48 hours.

- Photolytic exposure : UV light (320–400 nm) for 72 hours.

Quantify degradation using UHPLC-PDA (210 nm detection) and identify impurities via high-resolution MS . Compare results with stability-indicating methods validated per USP〈1225〉 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。